1-Benzyl 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate
Description
1-Benzyl 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate (CAS 138163-07-2) is a piperidine derivative featuring dual ester functionalities and a Boc-protected amino group. Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The compound is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex molecules like protease inhibitors or cannabinoid receptor ligands . Key properties include:
Properties
IUPAC Name |
1-O-benzyl 4-O-methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-19(2,3)28-17(24)21-20(16(23)26-4)10-12-22(13-11-20)18(25)27-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRQIMSOAHTWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119177 | |
| Record name | 4-Methyl 1-(phenylmethyl) 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115655-43-1 | |
| Record name | 4-Methyl 1-(phenylmethyl) 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115655-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl 1-(phenylmethyl) 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Benzyl 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method includes the N-Boc protection of 4-benzylpiperidine, followed by a condensation reaction with piperidine in tetrahydrofuran . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Benzyl 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced under acidic conditions[][3].
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, methanol, and dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
(a) 1-tert-Butyl 4-methyl 4-(((benzyloxy)carbonyl)amino)piperidine-1,4-dicarboxylate
- Key Difference : Substitution of Boc with benzyloxycarbonyl (Cbz) protecting group.
- Impact: Stability: Cbz requires hydrogenolysis for deprotection, making it less suitable for acid-sensitive syntheses compared to Boc, which is cleaved under mild acidic conditions (e.g., TFA) . Applications: Preferred in hydrogenation-compatible reactions, such as peptide synthesis requiring orthogonal protection strategies .
(b) 1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 495414-81-8)
- Key Difference: Ethyl ester replaces methyl ester; cyanomethyl group substitutes the Boc-amino group.
- Impact: Reactivity: The cyanomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions. Hydrolysis: Ethyl esters exhibit slower hydrolysis rates than methyl esters, offering better control in multi-step syntheses .
(c) 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1)
- Key Difference: Absence of the Boc-amino group.
- Impact: Utility: Lacks the amine functionality, limiting its use in reactions requiring nucleophilic amines. However, it serves as a stable building block for non-amine scaffolds .
Physicochemical Properties
Biological Activity
1-Benzyl 4-methyl 4-((tert-butoxycarbonyl)amino)piperidine-1,4-dicarboxylate (CAS Number: 115655-43-1) is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is CHNO, and it has garnered attention for its biological activities, particularly as an enzyme inhibitor and in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 392.45 g/mol |
| CAS Number | 115655-43-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as an inhibitor or activator of various enzymes and receptors. The presence of the tert-butoxycarbonyl group enhances its binding affinity to target sites, which can lead to alterations in enzyme activity and cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . It has demonstrated inhibitory effects on cancer cell growth, with IC values indicating potent activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC values ranging from 25 to 440 nM against a panel of cancer cell lines, suggesting strong inhibition of tubulin polymerization by binding to the colchicine site of tubulin .
Enzyme Inhibition
The compound has been evaluated for its role as an enzyme inhibitor . It can modulate the activity of specific enzymes involved in metabolic pathways, which is crucial for therapeutic applications. For example, its interaction with enzymes related to cancer metabolism may contribute to its anticancer effects.
Case Studies
- Antitumor Activity Evaluation : A study evaluated the antiproliferative effects of related compounds on human cervical carcinoma (HeLa) cells. The results indicated that these compounds selectively inhibited cancer cell viability while sparing normal human peripheral blood mononuclear cells (PBMC), demonstrating a favorable therapeutic index .
- Mechanistic Insights : Another investigation focused on the mechanism by which this compound influences enzyme activity. It was found that the binding affinity to target enzymes was significantly affected by the structural modifications introduced by the tert-butoxycarbonyl group, leading to enhanced inhibitory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
